molecular formula C8H16O2 B086555 5-Methylheptanoic acid CAS No. 1070-68-4

5-Methylheptanoic acid

Cat. No.: B086555
CAS No.: 1070-68-4
M. Wt: 144.21 g/mol
InChI Key: OJTHHBCWUMTZEY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Methylheptanoic acid is a medium-chain fatty acid . The primary targets of medium-chain fatty acids are often various enzymes and receptors involved in metabolic processes.

Mode of Action

As a medium-chain fatty acid, it may interact with its targets to influence metabolic processes .

Biochemical Pathways

This compound, as a medium-chain fatty acid, is likely involved in fatty acid metabolism . .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. Its bioavailability would be influenced by these properties. As a very hydrophobic molecule, it is practically insoluble in water , which could impact its absorption and distribution.

Result of Action

As a medium-chain fatty acid, it may have roles in energy production and other metabolic processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its physical properties such as boiling temperature and critical pressure are influenced by environmental conditions .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Methylheptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Hydrogen gas, metal catalysts (palladium, platinum).

    Substitution: Alcohols, amines, acid chlorides.

Major Products Formed

    Oxidation: this compound derivatives.

    Reduction: 5-Methylheptanol.

    Substitution: Esters, amides.

Scientific Research Applications

5-Methylheptanoic acid has various applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Heptanoic acid: Similar structure but lacks the methyl group at the fifth carbon.

    Octanoic acid: Has an additional carbon in the chain.

    Hexanoic acid: Has one less carbon in the chain.

Uniqueness

5-Methylheptanoic acid is unique due to the presence of the methyl group at the fifth carbon, which imparts distinct chemical and physical properties compared to its analogs. This structural difference influences its reactivity and interactions with biological molecules .

Properties

IUPAC Name

5-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-7(2)5-4-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTHHBCWUMTZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910211
Record name 5-Methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070-68-4
Record name 5-Methylheptanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of 5-Methylheptanoic acid?

A1: this compound is a branched, short-chain fatty acid found in the surface lipids of certain plants like Nicotiana benthamiana []. It plays a role in the formation of glycolipids, specifically as a component of sucrose esters. These sucrose esters are crucial components of plant cuticles, contributing to their protective functions against environmental stressors.

Q2: How is this compound incorporated into more complex plant lipids?

A2: Research indicates that this compound, along with other branched short-chain fatty acids like 5-methylhexanoic acid, 4-methylhexanoic acid, and 6-methylheptanoic acid, are esterified to glucose and sucrose molecules in Nicotiana benthamiana []. Specifically, this compound has been identified in the structure of 6-O-acetyl-4-O-acyl-α-D-glucopyranosyl-(3-O-acyl)-β-D-fructofuranoside, a sucrose ester isolated from this plant species.

Q3: Are there any analytical techniques that can help identify and characterize this compound and related compounds in complex mixtures?

A3: While not specifically focusing on this compound, the research highlights the effectiveness of Supercritical Fluid Chromatography coupled with Mass Spectrometry and Time-of-Flight detection (SFC-MS-TOF) for separating and identifying isomers of branched perfluoroalkyl compounds, which are structurally similar to branched fatty acids []. This technique could potentially be adapted for the analysis of this compound and its isomers in plant extracts.

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